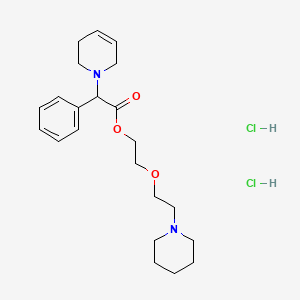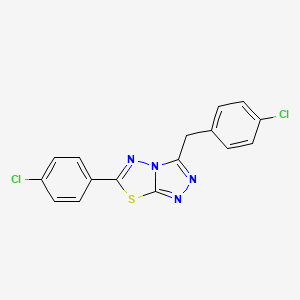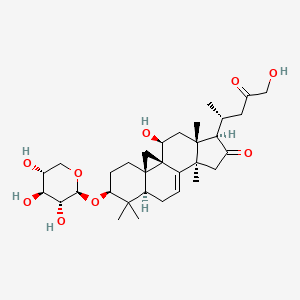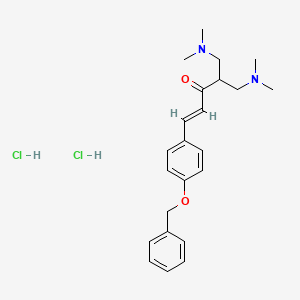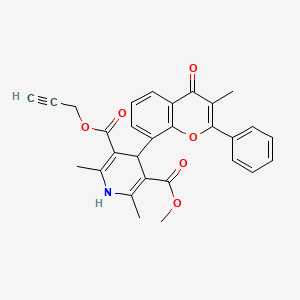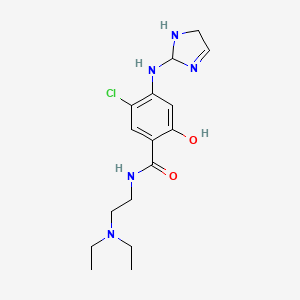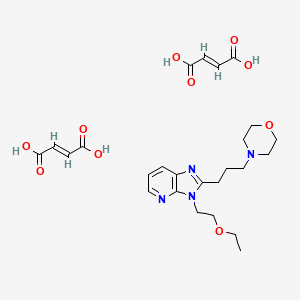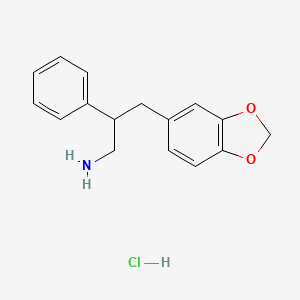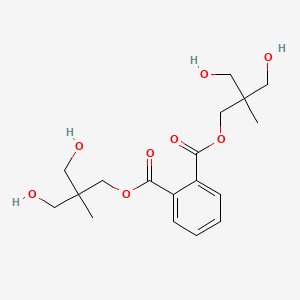
Bis(2,2-dimethylolpropyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethylolpropyl) phthalate: is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. This compound is characterized by its two 2,2-dimethylolpropyl groups attached to the phthalate backbone, making it a diester of phthalic acid. It is commonly used to enhance the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2-dimethylolpropyl) phthalate typically involves the esterification of phthalic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2-dimethylolpropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and 2,2-dimethylolpropyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,2-dimethylolpropyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,2-dimethylolpropyl) phthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the flexibility, durability, and workability of these materials.
Biology and Medicine: Research into the biological effects of phthalates, including this compound, focuses on their potential endocrine-disrupting properties. Studies investigate how these compounds interact with biological systems and their potential health impacts.
Industry: In addition to its use as a plasticizer, this compound is employed in the manufacture of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it valuable in various industrial applications.
Mecanismo De Acción
The primary mechanism by which Bis(2,2-dimethylolpropyl) phthalate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Diisodecyl phthalate (DIDP): Similar in function but with longer alkyl chains.
Uniqueness: Bis(2,2-dimethylolpropyl) phthalate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for specific interactions within polymer matrices, making it suitable for particular applications where other phthalates may not perform as effectively.
Propiedades
Número CAS |
72829-15-3 |
|---|---|
Fórmula molecular |
C18H26O8 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O8/c1-17(7-19,8-20)11-25-15(23)13-5-3-4-6-14(13)16(24)26-12-18(2,9-21)10-22/h3-6,19-22H,7-12H2,1-2H3 |
Clave InChI |
VBCOANABQMTRBN-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
